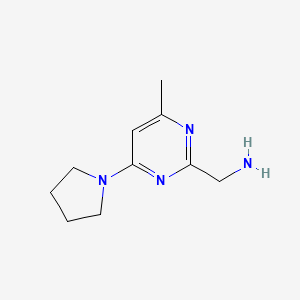![molecular formula C7H12FN B13336126 1-Fluoro-6-azaspiro[3.4]octane](/img/structure/B13336126.png)
1-Fluoro-6-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-6-azaspiro[34]octane is a heterocyclic compound characterized by a spirocyclic structure containing a fluorine atom and an azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-6-azaspiro[3.4]octane typically involves the annulation of a cyclopentane ring with a four-membered ring. One common approach is to start with readily available starting materials and employ conventional chemical transformations. For example, the synthesis might involve the use of fluorinated precursors and azaspiro intermediates under controlled conditions to achieve the desired spirocyclic structure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that scalable synthetic routes would involve similar strategies to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Ring-Opening Reactions: The spirocyclic structure can be opened under specific conditions to yield linear or branched products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-Fluoro-6-azaspiro[3
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Mechanism of Action
The mechanism of action of 1-Fluoro-6-azaspiro[3.4]octane is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its unique spirocyclic structure and fluorine atom. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.
Comparison with Similar Compounds
1-Oxa-6-azaspiro[3.4]octane: This compound has a similar spirocyclic structure but contains an oxygen atom instead of a fluorine atom.
2-Azaspiro[3.4]octane: Another related compound with a similar spirocyclic framework but lacking the fluorine atom.
Uniqueness: 1-Fluoro-6-azaspiro[3.4]octane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications where these properties are advantageous.
Properties
Molecular Formula |
C7H12FN |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
3-fluoro-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C7H12FN/c8-6-1-2-7(6)3-4-9-5-7/h6,9H,1-5H2 |
InChI Key |
AYZDXGHRAJSZRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1F)CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


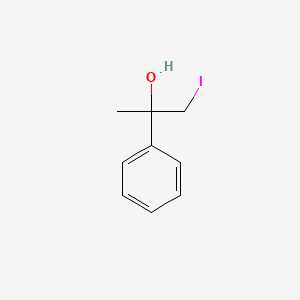
![N-{2-[(2-methoxyethyl)amino]ethyl}-4-nitrobenzene-1-sulfonamide](/img/structure/B13336057.png)
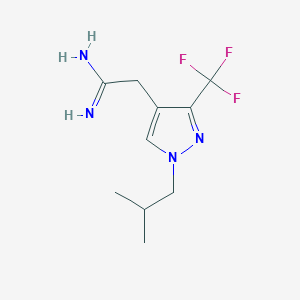
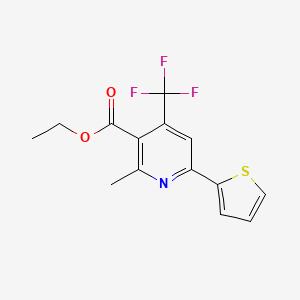
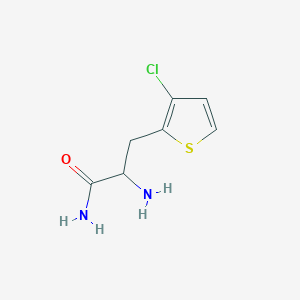
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13336076.png)
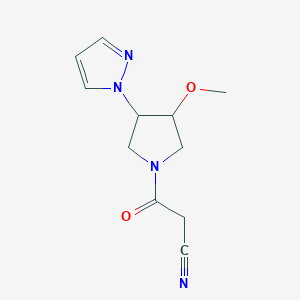
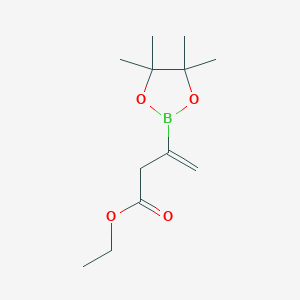
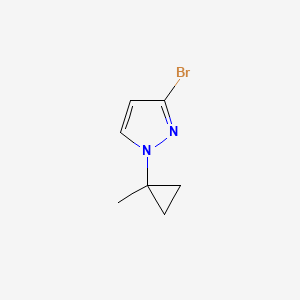
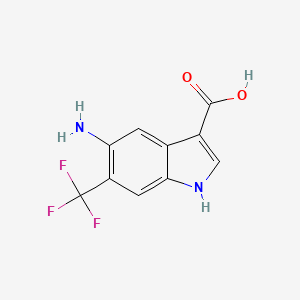
![7-Bromo-2-(tert-butyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13336108.png)
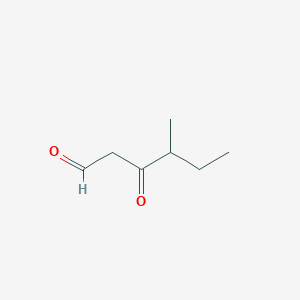
![1-Isopropyl-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13336114.png)
